N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine
Description
N-[(E)-{[3-Methoxy-4-(Propan-2-yloxy)Phenyl]Methylidene}Amino]Guanidine is a guanidine derivative characterized by a methoxy group at the 3-position and an isopropoxy group at the 4-position of the phenyl ring. The compound features an imine (C=N) linkage between the guanidine moiety and the substituted aromatic system. This structural motif is critical for its physicochemical properties, such as solubility, stability, and intermolecular interactions, including hydrogen bonding and π-stacking .
Properties
IUPAC Name |
2-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-15-16-12(13)14/h4-8H,1-3H3,(H4,13,14,16)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNQFMOGAHTMIK-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NN=C(N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/N=C(N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine typically involves the reaction of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with aminoguanidine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar reaction conditions but optimized for larger volumes. Continuous flow reactors could be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the guanidine group is replaced by other functional groups.
Scientific Research Applications
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the guanidine group, which can donate electron pairs to metal ions, forming coordination bonds. The compound’s biological activities are likely related to its interaction with cellular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility Data
Key Observations:
- The target compound’s predicted LogP (~2.8) suggests moderate lipophilicity, comparable to pinacidilum. This may balance membrane permeability and aqueous solubility for drug delivery .
- Guanidine derivatives with bulky alkoxy groups (e.g., isopropoxy in ) often exhibit reduced water solubility but improved tissue penetration, as seen in chlorhexidine analogs .
- Mitochondrial targeting is a hallmark of triphenylphosphonium-linked guanidines (). The target compound’s imine group could be functionalized similarly for enhanced cellular uptake .
Stability and Degradation Pathways
- Guanidine derivatives with imine bonds (e.g., ) are prone to hydrolysis under acidic conditions. The target compound’s stability in physiological pH (7.4) requires further study .
- Alkoxy substituents (methoxy, isopropoxy) generally improve oxidative stability compared to alkyl chains, as seen in dichlorophenylguanidines () .
Biological Activity
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H25N5O2
- Molecular Weight : 251.3645 g/mol
- CAS Number : [11602484]
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of guanidine derivatives, including this compound. The guanidine group enhances cellular uptake in Gram-negative bacteria, making these compounds promising candidates for antibiotic development.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the guanidine structure can significantly impact biological activity. A study by Ruddell et al. (2024) demonstrated that the presence of the guanidine moiety is crucial for the antibacterial efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 1.5 µM for MRSA and 12.5 µM for E. coli .
Case Studies and Research Findings
-
Study on Guanidine Derivatives :
- Objective : To evaluate the antibacterial activity of a library of guanidine compounds.
- Findings : Compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, with specific derivatives showing MIC values comparable to established antibiotics .
- Mechanism : The study identified essential targets within bacterial cells, including signal peptidase IB, which are inhibited by these compounds.
- Antimicrobial Screening :
Data Tables
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| L15 | 1.5 | MRSA |
| L15 | 12.5 | E. coli |
| Hybrid A | 18 | Clostridium sporogenes |
| Hybrid B | 44 | S. aureus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
